molecular formula C7H9NS B1400045 2-(3-Thienyl)azetidine CAS No. 777886-72-3

2-(3-Thienyl)azetidine

Cat. No. B1400045
CAS RN: 777886-72-3
M. Wt: 139.22 g/mol
InChI Key: FWRARJVSCZHRHW-UHFFFAOYSA-N
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Description

“2-(3-Thienyl)azetidine” is a chemical compound that is a derivative of azetidine . Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The “2-(3-Thienyl)azetidine” variant has a thiophene ring attached to it .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A synthetic route to access racemic 3,3-disubstituted propylamines in excellent yields (up to 95%) via Lewis acid catalyzed S N 2-type ring opening of activated azetidines with electron-rich arenes and heteroarenes under mild conditions has been reported .


Molecular Structure Analysis

The molecular formula of “2-(3-Thienyl)azetidine” is C7H9NS . It is a derivative of azetidine, which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Azetidines have been used in various chemical reactions. For instance, the [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Thienyl)azetidine” include a molecular weight of 139.22 and a predicted boiling point of 225.5±28.0 °C . It also has a predicted density of 1.153±0.06 g/cm3 .

Scientific Research Applications

  • Protein Synthesis and Ion Transport : Azetidine 2-carboxylic acid (AZ) was studied as a proline analog to investigate the relationship between protein synthesis and ion transport. Researchers found that AZ, although not inhibiting protein assembly, renders the proteins formed ineffective as enzymes. AZ notably inhibited the release of ions to the xylem of excised barley roots and intact plants, suggesting its impact on the process of ion release from symplast to the xylem (Pitman et al., 1977).

  • Chemical Reactions and Synthesis : Azetidines, including azetidine derivatives, react with electrophiles and nucleophiles, leading to the formation of useful amides, alkenes, and amines. They are synthesized from various precursors and are involved in different reactions such as cycloadditions. Azetidines also serve as precursors for various heterocyclic compounds (Singh et al., 2008).

  • Drug Design Applications : 3-Aryl-3-sulfanyl azetidines are synthesized for potential incorporation in drug discovery programs. Their synthesis involves mild iron-catalyzed thiol alkylation and demonstrates the value of small-ring derivatives in new chemical spaces for drug design (Dubois et al., 2019).

  • Anticancer Potential : Thiourea compounds bearing the 3-(4-methoxyphenyl)azetidine moiety have shown promising results as VEGFR-2 inhibitors with potential anticancer properties. These compounds were evaluated against various human cancer cell lines, showing significant antiproliferative activity (Parmar et al., 2021).

  • Antihyperlipidemic Evaluation : Novel thienopyrimidine derivatives of azetidinone have been synthesized and evaluated for their lipid-lowering activity, showing significant effects comparable to standard drugs (Arya et al., 2013).

  • Synthesis and Medicinal Chemistry Applications : The synthesis of azetidines has been an important research area due to their ubiquity in natural products and medicinal chemistry. They are seen as valuable in peptidomimetic and nucleic acid chemistry, as well as in catalytic processes (Mehra et al., 2017).

Future Directions

Azetidines have been the focus of recent research due to their unique reactivity and stability, which makes them useful in organic synthesis and medicinal chemistry . Future research may focus on developing new synthetic protocols and exploring their potential in drug discovery .

Mechanism of Action

Target of Action

2-(3-Thienyl)azetidine is a type of azetidine, a four-membered heterocyclic organic compound containing three carbon atoms and one nitrogen atom Azetidines are known to be important structural motifs found in several medicinally useful bioactive compounds . These compounds exhibit significant metabolic activities, especially related to the central nervous system and peripheral nervous system .

Mode of Action

For instance, they can undergo nucleophilic ring opening with electron-rich arenes and heteroarenes under mild conditions . This reaction is catalyzed by Lewis acids and results in the formation of 3,3-disubstituted propylamines .

Biochemical Pathways

Azetidines are known to be building blocks for polyamines by anionic and cationic ring-opening polymerization . They can produce polyamines with various structures (i.e., branched vs. linear) and degrees of control .

Pharmacokinetics

Azetidines are liquid at room temperature with a strong odor of ammonia and are strongly basic compared to most secondary amines .

Result of Action

Azetidines are known to have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .

Action Environment

It is known that the reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

properties

IUPAC Name

2-thiophen-3-ylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRARJVSCZHRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Thienyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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